Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-
Description
"Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-" is a structurally complex heterocyclic compound featuring fused pyran, furan, and pyridine rings. Its key structural attributes include:
- Butyl substituent: A 5-butyl chain likely influencing lipophilicity and pharmacokinetic behavior.
- 8,8-Dimethyl groups: Contributing to steric hindrance and conformational stability.
- 4-Bromophenyl methanone moiety: The bromine atom may enhance binding affinity via halogen interactions in biological targets .
Properties
CAS No. |
172985-25-0 |
|---|---|
Molecular Formula |
C23H25BrN2O3 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(3-amino-8-butyl-12,12-dimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C23H25BrN2O3/c1-4-5-6-17-16-12-28-23(2,3)11-15(16)18-19(25)21(29-22(18)26-17)20(27)13-7-9-14(24)10-8-13/h7-10H,4-6,11-12,25H2,1-3H3 |
InChI Key |
UWYWTQIILHOQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the furo[2,3-b]pyrano[4,3-d]pyridine core: This can be achieved through a multi-step reaction sequence involving cyclization reactions.
Introduction of the amino and butyl groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the bromophenyl group: This is typically done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: This compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- depends on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core scaffold variations and substituent effects:
Challenges and Opportunities
- Synthetic complexity: The fused-ring system of the target compound requires precise regiocontrol, contrasting with simpler pyrano-pyridones .
- Bromine vs. chlorine : The 4-bromophenyl group may offer stronger target binding than 2-chlorobenzyl analogs but could increase toxicity risks .
- Natural vs. synthetic: Natural pyrano-quinolines provide insights into scaffold optimization but lack the tailored substituents of synthetic derivatives .
Biological Activity
The compound Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- (CAS Number: 172985-25-0) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H26BrN2O3 |
| Molecular Weight | 457.36 g/mol |
| Density | 1.352 g/cm³ |
| Boiling Point | 589°C at 760 mmHg |
| Melting Point | 310°C |
The compound features a furo[2,3-b]pyrano[4,3-d]pyridine core, which is known for its diverse biological activities.
Antimicrobial and Antiviral Properties
Research indicates that derivatives of the pyrido-furo compounds exhibit antimicrobial and antiviral activities. For instance, compounds with similar structural motifs have demonstrated efficacy against various pathogens. A study highlighted that certain chromeno[3,2-c]pyridines possess broad-spectrum antimicrobial properties and can inhibit viral replication in cell cultures .
Anti-inflammatory Effects
The anti-inflammatory potential of Methanone derivatives has been investigated through their effects on matrix metalloproteinases (MMPs). In vitro studies have shown that these compounds can inhibit MMP-2 and MMP-9 activities, which are crucial in inflammatory processes . This suggests a promising avenue for developing treatments for conditions characterized by chronic inflammation.
Neuroprotective Activity
Recent studies have also explored the neuroprotective effects of similar compounds against neurodegenerative diseases such as Alzheimer's. Compounds with the furo-pyridine structure have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's pathology. Some derivatives showed significant activity with IC50 values indicating potent inhibition .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of Methanone derivatives have been evaluated in various cancer cell lines. Studies have shown that these compounds can induce apoptosis in human tumor cell lines such as HeLa and A375. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression .
Study 1: Synthesis and Biological Evaluation
In one notable study, researchers synthesized a series of furo-pyridine derivatives and assessed their biological activity. The most active compound demonstrated an IC50 value of 0.89 µM against MAO B, indicating its potential as a neuroprotective agent .
Study 2: Anti-inflammatory Screening
Another investigation focused on the anti-inflammatory properties of Methanone derivatives. The results revealed that specific compounds significantly reduced the expression of pro-inflammatory cytokines in activated macrophages, suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
